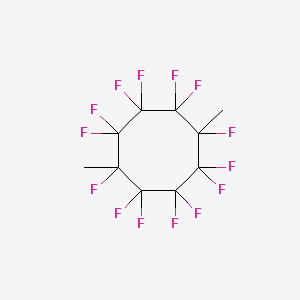

1,5-(Dimethyl)perfluorocyclooctane

Beschreibung

1,5-(Dimethyl)perfluorocyclooctane is a fluorinated cyclic alkane derivative with a fully fluorinated carbon backbone and two methyl groups substituted at the 1 and 5 positions of the cyclooctane ring. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by strong carbon-fluorine bonds and unique chemical stability.

The methyl substituents introduce steric and electronic effects that may alter its physical properties (e.g., boiling point, solubility) compared to non-substituted perfluorocyclooctanes.

Eigenschaften

CAS-Nummer |

948014-28-6 |

|---|---|

Molekularformel |

C10H6F14 |

Molekulargewicht |

392.13 g/mol |

IUPAC-Name |

1,1,2,2,3,3,4,5,5,6,6,7,7,8-tetradecafluoro-4,8-dimethylcyclooctane |

InChI |

InChI=1S/C10H6F14/c1-3(11)5(13,14)9(21,22)7(17,18)4(2,12)8(19,20)10(23,24)6(3,15)16/h1-2H3 |

InChI-Schlüssel |

ABYARYWWHVMEOC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(C(C(C(C(C(C1(F)F)(F)F)(F)F)(C)F)(F)F)(F)F)(F)F)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Linear Perfluoroalkanes (e.g., PFOS, PFOA)

- Structure: Unlike linear perfluorooctanesulfonic acid (PFOS) or perfluorooctanoic acid (PFOA), which have terminal sulfonic or carboxylic acid groups, 1,5-(Dimethyl)perfluorocyclooctane is a fully saturated cyclic alkane without polar functional groups. This structural difference reduces its water solubility compared to ionic PFAS like PFOS .

- Environmental Impact: Linear PFAS such as PFOS and PFOA are notorious for their environmental persistence and toxicity. While 1,5-(Dimethyl)perfluorocyclooctane lacks acidic functional groups, its cyclic structure and perfluorination may still confer significant environmental longevity .

Other Cyclic Perfluorinated Compounds

- Perfluorocyclohexane vs. Perfluorocyclooctane : Cyclohexane derivatives (e.g., perfluorocyclohexane) typically exhibit lower boiling points and higher volatility compared to cyclooctane analogues due to smaller ring size. The addition of methyl groups in 1,5-(Dimethyl)perfluorocyclooctane likely increases its molecular weight and boiling point relative to unsubstituted perfluorocyclooctane .

- Toxicity : Cyclic perfluorinated compounds are less studied than linear PFAS. However, highlights that higher perfluoroalkane homologues (e.g., dodecafluoro-1-iododecane) exhibit varied toxicological profiles, suggesting that ring size and substituents in cyclic PFAS could modulate toxicity .

Branched vs. Linear Perfluorinated Compounds

- Branched perfluorinated compounds, such as those listed in (e.g., 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane), often have lower melting points and higher thermal stability than linear analogues.

Physical and Chemical Properties (Hypothetical Data Table)

| Property | 1,5-(Dimethyl)perfluorocyclooctane | Perfluorocyclooctane | PFOS | PFOA |

|---|---|---|---|---|

| Molecular Formula | C₁₀F₁₄CH₃ | C₈F₁₆ | C₈F₁₇SO₃H | C₈F₁₅O₂H |

| Boiling Point (°C) | ~180 (estimated) | ~160 | >400 | 192 |

| Water Solubility (mg/L) | Low (<1) | Very low (<0.1) | 680 (pH 7) | 3,400 (pH 7) |

| Environmental Half-Life | Decades (estimated) | Decades | >50 years | >50 years |

Note: Data are extrapolated from structural analogues in and general PFAS literature .

Environmental and Toxicological Considerations

- Persistence : Like all PFAS, 1,5-(Dimethyl)perfluorocyclooctane is expected to resist degradation in the environment due to C-F bond strength. Its cyclic structure may further hinder microbial breakdown compared to linear PFAS .

- However, the absence of ionic groups (unlike PFOS/PFOA) might reduce its affinity for protein-binding, a key pathway for bioaccumulation in animals .

- The structural similarity of 1,5-(Dimethyl)perfluorocyclooctane to regulated PFAS warrants caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.